molecular formula C17H14N6O2 B4471931 N-[4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide

N-[4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide

Cat. No.: B4471931
M. Wt: 334.33 g/mol
InChI Key: SGIRVSGUZVUAHE-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide is a heterocyclic compound featuring a pyrido-triazolo-pyrimidinone core fused with a phenylacetamide moiety. This structure combines nitrogen-rich bicyclic systems with an acetamide substituent, a design common in medicinal chemistry for targeting enzymes or receptors. Characterization typically employs spectroscopic methods such as ¹H NMR, IR, and mass spectrometry, as seen in related synthetic workflows .

Properties

IUPAC Name

N-[4-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c1-10-19-17-18-9-14-15(23(17)21-10)7-8-22(16(14)25)13-5-3-12(4-6-13)20-11(2)24/h3-9H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIRVSGUZVUAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide typically involves multi-step processes that start with readily available precursors. One common route includes the initial formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-one core, followed by its functionalization through acylation and subsequent methylation steps. Reaction conditions often involve the use of strong bases and various solvents under controlled temperatures to ensure optimal yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve continuous flow chemistry to streamline the synthesis process, improve yield, and ensure consistent quality. Automated systems could be employed to handle the precise reaction conditions and to minimize human error. This methodology allows for the large-scale production required for extensive research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide is capable of undergoing various types of chemical reactions, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide to introduce new functional groups.

  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium, to reduce certain functional groups.

  • Substitution: It can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl and pyrimidinyl moieties.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate in aqueous or organic solvents.

  • Reduction: Hydrogen gas with a palladium catalyst under mild pressures.

  • Substitution: Nucleophilic reagents such as halides or electrophiles like sulfonyl chlorides, often under acidic or basic conditions.

Major Products Formed

These reactions can yield a variety of products, depending on the functional groups introduced or modified. For instance, oxidation could produce hydroxylated derivatives, while substitution reactions might yield sulfonated or halogenated compounds.

Scientific Research Applications

N-[4-(2-Methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide has broad applications in scientific research:

  • Chemistry: Used as a scaffold for designing new chemical entities and studying reaction mechanisms.

  • Biology: Investigated for its potential interactions with biological macromolecules such as enzymes and receptors.

  • Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.

  • Industry: Utilized in the development of new materials or chemical processes due to its unique chemical properties.

Mechanism of Action

Mechanism of Effects

The precise mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, altering biochemical pathways.

Molecular Targets and Pathways

Potential targets include kinases, proteases, and other enzymes critical for cell signaling and metabolism. By binding to these targets, the compound can inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The compound’s pyrido-triazolo-pyrimidinone core distinguishes it from other nitrogen-containing heterocycles. Key comparisons include:

Compound Class Core Structure Key Substituents Biological Activity (Reported)
Target Compound Pyrido-triazolo-pyrimidinone Phenylacetamide Not specified in evidence
Benzo[b][1,4]oxazin Derivatives Benzooxazin Phenyl-1,2,4-oxadiazoles Not specified (synthesis focus)
Quinazoline Derivatives Quinazoline + pyrazole-hydrazone Aldehyde hydrazones Antimicrobial (e.g., 5d, 5k vs. fungi)

Structural Implications :

  • Benzooxazin : The oxygen atom in the oxazin ring introduces polarity, which could influence solubility and metabolic stability .
  • Quinazoline : The larger aromatic system in quinazolines may facilitate π-π stacking interactions, as seen in their antimicrobial activity .

Biological Activity

N-[4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanism of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N6O2C_{11}H_{10}N_{6}O_{2} with a molecular weight of 258.24 g/mol. Its structure features a pyrido-triazolo-pyrimidine core that contributes to its biological properties.

The compound is believed to act primarily as a kinase inhibitor , targeting specific kinases involved in various signaling pathways. Kinases play crucial roles in cell proliferation and survival; thus, inhibiting their activity can lead to therapeutic effects in diseases such as cancer.

  • Kinase Inhibition : The compound interacts with the ATP-binding site of kinases. Studies have shown that derivatives of triazolo-pyrimidines can inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .
  • Metal-Chelating Properties : The triazole moiety in the compound can exhibit metal-chelating properties, enhancing its potential as an anticancer agent by disrupting metal-dependent cellular processes .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds containing the triazolo-pyrimidine scaffold:

  • In vitro Studies : Research has demonstrated that derivatives of this scaffold exhibit potent cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against specific CDK targets .
  • Mechanistic Insights : X-ray crystallography studies have confirmed that these compounds can effectively bind to the ATP site of CDK-2, suggesting a direct mechanism for their inhibitory action .

Other Biological Activities

In addition to anticancer properties, this compound may possess other biological activities:

  • Antiviral Activity : The potential for antiviral applications has been explored through structural modifications leading to improved activity against viral targets .
  • Receptor Binding : Some derivatives have been evaluated for their affinity towards adenosine receptors, suggesting possible roles in modulating neurotransmission and inflammation .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

StudyFindings
PMC6394845Discussed the versatility of triazolo-pyrimidine derivatives in drug design and their interaction with CDKs .
PMC6644567Explored pyrazolo-triazolo-pyrimidines as multi-target ligands with implications for receptor binding and therapeutic applications .
BenchChemHighlighted the synthesis and characterization of triazolo-pyrimidine derivatives with emphasis on their kinase inhibition potential .

Q & A

Q. What are the critical steps for synthesizing N-[4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core followed by acetamide coupling. Key steps include:
  • Core formation : Cyclocondensation of substituted pyrimidine precursors with triazole derivatives under reflux in aprotic solvents (e.g., DMF or DCM) .
  • Acetamide coupling : Nucleophilic substitution or acylation using chloroacetamide derivatives in the presence of catalysts like triethylamine (TEA) at 60–80°C .
  • Purification : Chromatography (HPLC or column) to isolate the final product, with yields optimized by controlling stoichiometry and reaction time .

Table 1 : Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Triazolopyrimidine coreDMF, 120°C, 12 h65–70
Acetamide couplingTEA, chloroacetamide, DCM, 60°C, 6 h80–85

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methyl group on the triazole ring appears as a singlet at δ 2.5–2.7 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst). For example:
  • Fractional factorial design : Test 4–6 variables (e.g., solvent polarity, reaction time) to identify critical parameters .
  • Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between variables (e.g., temperature vs. catalyst concentration) .
  • Computational tools : Quantum chemical calculations (DFT) predict transition states and guide solvent selection .

Table 2 : Example DoE Variables for Synthesis Optimization

VariableRange TestedImpact on Yield
Temperature (°C)60–100High (p < 0.01)
Solvent (DMF vs. DCM)Polarity varianceModerate

Q. How to resolve contradictions in reported bioactivity data for triazolopyrimidine derivatives?

  • Methodological Answer :
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding affinity discrepancies .
  • SAR analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on activity. For example, bulky substituents may reduce cell permeability despite high in vitro potency .
  • Metabolic stability testing : Use microsomal assays to assess whether poor in vivo activity stems from rapid clearance .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., CDK2) using crystal structures (PDB: 1H1S). Focus on hydrogen bonding with the triazole core .
  • MD simulations : Run 100 ns trajectories to evaluate binding stability (RMSD < 2 Å) and identify key residues (e.g., Lys33 in ATP-binding pockets) .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize derivatives with enhanced target specificity .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • ADME profiling : Measure solubility (shake-flask method) and permeability (Caco-2 assay) to identify bioavailability bottlenecks .
  • Metabolite identification : Use LC-MS/MS to detect inactive metabolites formed via hepatic oxidation of the pyrimidine ring .
  • Dose-response studies : Adjust dosing regimens in animal models to overcome plasma protein binding issues (e.g., >90% binding reduces free drug concentration) .

Methodological Tables

Table 3 : Key Spectral Data for Structural Confirmation

TechniqueKey Signals/PeaksReference
¹H NMR (500 MHz)δ 8.2 (s, 1H, triazole), δ 7.4–7.6 (m, 4H, aryl)
HRMS[M+H]⁺ = 423.1523 (calc. 423.1518)

Table 4 : Common Bioactivity Assays and Outcomes

Assay TypeTargetIC50 (nM)Reference
Kinase inhibitionCDK215 ± 2
CytotoxicityHeLa cells1.2 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.